Methoxymethyl ethanesulfonate

Description

Conceptual Framework and Chemical Classification

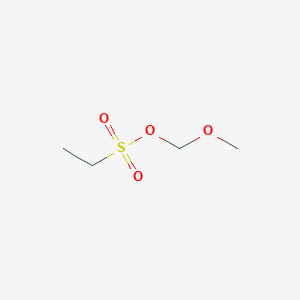

Methoxymethyl ethanesulfonate (B1225610), with the chemical formula C4H10O4S, is classified as a sulfonic acid ester. epa.govchemicalbook.com This classification arises from its core structure, which features an ethanesulfonate group (CH3CH2SO3-) esterified with a methoxymethyl group (-CH2OCH3). The presence of the sulfonate ester functionality is a defining characteristic, placing it within the broader class of organosulfur compounds.

The key structural components are the ethyl group attached to the sulfur atom of the sulfonate, and the methoxymethyl group linked to one of the sulfonate's oxygen atoms. This arrangement distinguishes it from other related compounds, such as simple alkyl sulfonates or methoxymethyl ethers.

| Property | Value |

| Molecular Formula | C4H10O4S |

| Average Mass | 154.18 g/mol |

| Monoisotopic Mass | 154.02998 g/mol |

| This table displays the basic chemical properties of Methoxymethyl ethanesulfonate. epa.gov |

Historical Perspectives in Chemical Synthesis and Transformation Studies

Historically, the synthesis and study of sulfonate esters have been a cornerstone of organic chemistry, primarily due to their utility as leaving groups in nucleophilic substitution reactions and as protecting groups. The development of methods to synthesize specific sulfonate esters like this compound is often driven by the need for reagents with tailored reactivity and physical properties.

A notable application involving this compound is in the N-alkoxyalkylation of ureides, a class of compounds that includes important pharmaceuticals like barbiturates. google.comgoogle.com Research in this area sought alternatives to the highly toxic and carcinogenic chloromethyl methyl ether, which was traditionally used for introducing the methoxymethylene function. google.com Patents from the late 20th and early 21st centuries describe methods where this compound, among other sulfonates, is used as a less volatile and more reactive alkylating agent. google.comgoogle.com This approach offers a safer and more convenient route to N-alkoxyalkylated ureides. google.com The in situ generation of methoxymethyl methanesulfonate (B1217627), a closely related compound, from dimethoxymethane (B151124) and the mixed anhydride (B1165640) of acetic and methanesulfonic acids, further highlights the efforts to develop practical and safer synthetic methodologies. google.com

Significance in Modern Chemical Research

The significance of this compound in contemporary research is primarily centered on its role as a reagent in organic synthesis. Its application extends to the preparation of a variety of organic compounds where the introduction of a methoxymethyl group is desired.

For instance, it has been listed as a reagent in patent literature for the synthesis of complex heterocyclic molecules, such as isoxazole (B147169) derivatives intended as modulators for serotonin (B10506) receptors. google.com Furthermore, its use as an alkylating agent for ureides continues to be relevant in the synthesis of derivatives of pharmaceuticals like 5,5-diphenyl barbituric acid. google.com

While not as widely studied as some other sulfonate esters, its specific reactivity profile makes it a valuable tool in certain synthetic transformations. The study of related compounds, such as the ethane (B1197151) sulfonate metabolite of the herbicide alachlor (B1666766), which shares some structural similarities, provides broader context to the environmental and metabolic fate of such sulfonate-containing molecules. oup.comoup.comunl.eduusgs.gov Research on alachlor ESA has involved techniques like liquid chromatography/mass spectrometry (LC/MS) for its identification and quantification in environmental samples. oup.comnih.gov

Relationship to Other Alkyl Sulfonates and Methoxymethyl Ethers

This compound's chemical behavior and applications are best understood by comparing it to related classes of compounds: alkyl sulfonates and methoxymethyl ethers.

Alkyl Sulfonates: This class of compounds, with the general formula R-SO2-OR', is well-known in organic chemistry. Like other alkyl sulfonates (e.g., methyl methanesulfonate, ethyl ethanesulfonate), this compound can function as an alkylating agent. chemicalbook.comnih.gov The ethanesulfonate portion of the molecule makes it a good leaving group, facilitating nucleophilic attack at the carbon of the methoxymethyl group. Alkyl sulfonates are also recognized as potential genotoxic impurities (GTIs) in pharmaceutical manufacturing, necessitating careful control and analysis. sigmaaldrich.com

Methoxymethyl (MOM) Ethers: The methoxymethyl group is frequently used as a protecting group for alcohols in multi-step organic syntheses. wikipedia.org It is typically introduced using methoxymethyl chloride (MOM-Cl). wikipedia.org this compound can be seen as an alternative reagent for introducing the MOM group, particularly in contexts where avoiding the volatile and carcinogenic MOM-Cl is desirable. google.com The chemistry of MOM ethers, including their formation and cleavage under various acidic conditions, is a well-established area of synthetic organic chemistry. wikipedia.orgnih.govorganic-chemistry.org The use of a methoxymethyl group as a directing group in epoxide-opening cascades further illustrates its utility in controlling stereochemistry in complex molecule synthesis. nih.gov

In essence, this compound combines the reactivity of a sulfonate ester with the functionality of a methoxymethyl ether, offering a unique set of properties for specific applications in chemical synthesis.

Structure

3D Structure

Properties

CAS No. |

222528-47-4 |

|---|---|

Molecular Formula |

C4H10O4S |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

methoxymethyl ethanesulfonate |

InChI |

InChI=1S/C4H10O4S/c1-3-9(5,6)8-4-7-2/h3-4H2,1-2H3 |

InChI Key |

BBLBEOHNXVJDBT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)OCOC |

Origin of Product |

United States |

Synthetic Methodologies for Methoxymethyl Ethanesulfonate and Analogues

General Principles of Ester Synthesis Applied to Sulfonates

The formation of sulfonate esters (R-SO₂-OR') is most commonly achieved through the reaction of a sulfonyl chloride (R-SO₂-Cl) with an alcohol (R'-OH). eurjchem.comyoutube.com This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct. eurjchem.comyoutube.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com

Alternative strategies for sulfonate ester synthesis include:

From Sulfonic Acids: Direct esterification of sulfonic acids is challenging but can be accomplished using activating agents. One such method involves the use of triphenylphosphine (B44618) ditriflate, which activates the sulfonic acid salt to react directly with an alcohol. nih.govacs.org

From Sulfonic Anhydrides: Sulfonic acid anhydrides ((RSO₂)₂O) are more reactive than sulfonyl chlorides and react readily with alcohols to form sulfonate esters, often catalyzed by Lewis bases like pyridine. youtube.com

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry. nih.govorganic-chemistry.org It utilizes a pronucleophile, in this case, a sulfonic acid, along with triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org

| Method | Sulfonyl Source | Alcohol Reactant | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Standard Sulfonylation | Sulfonyl Chloride (R-SO₂-Cl) | Alcohol (R'-OH) | Pyridine, Triethylamine | eurjchem.com, youtube.com |

| Direct Esterification | Sulfonic Acid (R-SO₂-OH) | Alcohol (R'-OH) | Triphenylphosphine ditriflate | nih.gov, acs.org |

| Anhydride (B1165640) Method | Sulfonic Anhydride ((RSO₂)₂O) | Alcohol (R'-OH) | Pyridine (catalyst) | youtube.com |

| Mitsunobu Reaction | Sulfonic Acid (R-SO₂-OH) | Alcohol (R'-OH) | PPh₃, DEAD or DIAD | nih.gov, organic-chemistry.org |

Specific Synthetic Pathways for Methoxymethyl Ethanesulfonate (B1225610) Derivatives

The synthesis of methoxymethyl ethanesulfonate (CH₃CH₂SO₂OCH₂OCH₃) involves creating both the ethanesulfonate ester linkage and incorporating the methoxymethyl group.

Ethanesulfonate esters are typically synthesized from ethanesulfonyl chloride. Following the general principle, ethanesulfonyl chloride can be reacted with an appropriate alcohol in the presence of a base to yield the corresponding ethanesulfonate ester. For direct synthesis from ethanesulfonic acid, activating agents are necessary to facilitate the esterification process, similar to the general methods described. nih.govacs.org

The methoxymethyl (MOM) group is a common protecting group for alcohols in organic synthesis. tandfonline.comwikipedia.org Its incorporation into a molecule can be achieved through several routes.

Using Chloromethyl Methyl Ether (MOM-Cl): This is a widely used method where an alcohol is first deprotonated by a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to form an alkoxide, which then reacts with MOM-Cl in a Williamson ether-type synthesis. sigmaaldrich.comorgsyn.org Due to the carcinogenic nature of MOM-Cl, it is often generated in situ. google.comwikipedia.org For the synthesis of this compound, a plausible route involves the reaction of an ethanesulfonate salt, such as sodium ethanesulfonate, with MOM-Cl.

Using Dimethoxymethane (B151124): An alternative, safer method involves the acid-catalyzed reaction of an alcohol with dimethoxymethane (CH₂(OCH₃)₂). tandfonline.comresearchgate.net Various solid acid catalysts, such as expansive graphite (B72142) or Mo/ZrO₂, have been developed to facilitate this transformation efficiently under mild conditions. tandfonline.comresearchgate.net This reaction produces methanol (B129727) as a byproduct, which can be removed to drive the reaction to completion. google.com

| Reagent | Substrate | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | Alcohol/Alkoxide | Base (e.g., DIPEA), Organic Solvent (e.g., Toluene) | Highly efficient; MOM-Cl is a potent carcinogen. | sigmaaldrich.com, orgsyn.org |

| Dimethoxymethane (CH₂(OCH₃)₂) | Alcohol | Acid catalyst (e.g., p-TsOH, Mo/ZrO₂, Expansive Graphite) | Safer alternative to MOM-Cl; equilibrium process. | tandfonline.com, google.com, researchgate.net |

Methanesulfonate (B1217627) and ethanesulfonate anions can be incorporated into the structure of layered materials, such as Layered Double Hydroxides (LDHs). scirp.orgscirp.orgresearchgate.net A common synthetic route is the anion exchange method. researchgate.net

For example, lithium-aluminum LDHs intercalated with these sulfonates can be prepared from a precursor like [LiAl₂(OH)₆]Cl·nH₂O. scirp.orgscirp.org The synthesis involves stirring the precursor LDH in an aqueous solution containing the lithium salt of the desired sulfonate (lithium methanesulfonate or lithium ethanesulfonate) at elevated temperatures (e.g., 90 °C) for several hours. researchgate.net This process results in the exchange of the chloride anions in the interlayer space of the LDH with the sulfonate anions. researchgate.net

Characterization using techniques like Powder X-ray Diffraction (PXRD) confirms the successful intercalation by showing an increase in the interlayer spacing (d-spacing). researchgate.net

| Intercalated Anion | Precursor | Resulting Compound | Interlayer Spacing (c') | Reference |

|---|---|---|---|---|

| Chloride (Precursor) | LiCl + γ-Al(OH)₃ | [LiAl₂(OH)₆]Cl·1.5H₂O | 0.7630 nm | researchgate.net |

| Methanesulfonate | [LiAl₂(OH)₆]Cl·1.5H₂O | [LiAl₂(OH)₆]CH₃SO₃·nH₂O | 1.2886 nm | researchgate.net |

| Ethanesulfonate | [LiAl₂(OH)₆]Cl·1.5H₂O | [LiAl₂(OH)₆]C₂H₅SO₃·nH₂O | 1.3816 nm | researchgate.net |

Strategies for Derivatization in Research Contexts

The analysis of sulfonate esters, particularly at trace levels, often requires derivatization to enhance their stability, volatility, or detectability by analytical instruments like gas or liquid chromatographs. researchgate.netamericanpharmaceuticalreview.com

Several derivatization strategies are employed for the analysis of sulfonate esters:

For Gas Chromatography-Mass Spectrometry (GC-MS): Since many sulfonate esters are not sufficiently volatile or may degrade at high temperatures, derivatization is common. A widely applicable method involves reacting the sulfonate ester with sodium iodide. This converts the alkyl sulfonate into the more volatile corresponding alkyl iodide, which is readily detected by GC-MS. americanpharmaceuticalreview.com Another approach involves using reagents like pentafluorothiophenol (B1630374) for headspace GC-MS analysis. nih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS): To improve sensitivity and chromatographic retention, especially for small alkyl sulfonates, derivatization is used to introduce a charged or more polar group. A general method involves reacting the sulfonate ester with a trialkylamine. nih.govresearchgate.net For instance, methyl sulfonates are reacted with triethylamine to form a stable quaternary ammonium (B1175870) ion (methyl triethyl ammonium), while ethyl and propyl sulfonates are reacted with trimethylamine. nih.gov These highly polar derivatives can be effectively retained and separated using Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govresearchgate.net

| Analytical Technique | Derivatizing Reagent | Analyte | Derivative Formed | Purpose | Reference |

|---|---|---|---|---|---|

| GC-MS | Sodium Iodide (NaI) | Alkyl Sulfonate | Alkyl Iodide | Increase volatility and stability for GC analysis. | americanpharmaceuticalreview.com |

| LC-MS | Triethylamine | Methyl Sulfonate | Quaternary Ammonium Ion | Increase polarity for HILIC retention and MS sensitivity. | nih.gov, researchgate.net |

| LC-MS | Trimethylamine | Ethyl/Propyl Sulfonate | Quaternary Ammonium Ion | Increase polarity for HILIC retention and MS sensitivity. | nih.gov, researchgate.net |

| Headspace GC-MS | Pentafluorothiophenol | Alkyl Sulfonate | Volatile Sulfide | Increase volatility for headspace analysis. | nih.gov |

Chemical Modifications for Mechanistic Probes

In the study of reaction mechanisms and biological pathways, structurally modified analogues of a parent compound serve as invaluable tools. For this compound, while direct synthetic modifications for creating mechanistic probes are not extensively documented, a significant body of research exists for its analogue, alachlor (B1666766) ethanesulfonic acid (alachlor ESA). Alachlor ESA, a major soil metabolite of the herbicide alachlor, represents a naturally occurring chemical modification where the chlorine atom of the parent compound is replaced by a sulfonic acid group. oup.comresearchgate.net This transformation provides a key mechanistic probe to investigate the toxicological pathways of the parent chloroacetanilide herbicide.

The primary use of alachlor ESA as a mechanistic probe is to delineate the specific metabolic activation steps required for the oncogenicity of alachlor. oup.comnih.gov Chronic administration of alachlor is associated with tumors in the nasal, stomach, and thyroid tissues of rats, and research has focused on whether its ethanesulfonate metabolite shares the same mechanism. nih.gov By comparing the biological effects of alachlor with its structurally similar but chemically modified ESA analogue, researchers can isolate the functional importance of the chloroacetamide moiety versus the ethanesulfonate group.

Mechanistic investigations involve comparative studies of pharmacokinetics, metabolism, and the induction of preneoplastic changes. oup.comnih.gov These studies have revealed that the chemical modification from a chlorine atom to a sulfonic acid group fundamentally alters the compound's biological behavior. This comparative approach allows alachlor ESA to function as a "negative control" probe, helping to confirm the specific metabolic pathways that confer toxicity to the parent compound, alachlor.

Research Findings from Comparative Mechanistic Studies

Detailed studies comparing alachlor and its ESA metabolite have demonstrated significant differences in their metabolic fate and toxicological activity. These findings are crucial for understanding the mechanism of action of the parent herbicide.

Absorption and Metabolism: Alachlor is significantly absorbed and undergoes substantial metabolism in rats. In contrast, alachlor ESA is poorly absorbed and subject to only minor metabolism. nih.gov This suggests that the metabolic pathways available to alachlor, but not its ESA metabolite, are critical for its toxic effects.

Tissue Accumulation: A key finding in probing the mechanism of nasal tumorigenesis is the differential accumulation in target tissues. Alachlor shows evidence of accumulation in the nasal turbinates, a primary site of tumor formation in rats. Conversely, alachlor ESA is excreted more rapidly and does not accumulate in this tissue. nih.gov

Preneoplastic Effects: The development of alachlor-induced tumors is preceded by characteristic preneoplastic changes, including increased cell proliferation in the nasal tissue. oup.com Studies using the alachlor ESA probe showed that it did not elicit these characteristic changes in the nasal, stomach, or thyroid tissues. nih.gov

The data summarized in the table below highlights the key differences that establish alachlor ESA as a critical probe for deconvoluting the toxicological mechanism of its parent compound.

| Parameter | Alachlor (Parent Compound) | Alachlor Ethanesulfonate (ESA) (Mechanistic Probe) | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Key Structural Group | 2-chloro-N-(methoxymethyl)acetanilide | Ethanesulfonic acid derivative | The replacement of chlorine with a sulfonic acid group is the key chemical modification being probed. | oup.com |

| Absorption & Metabolism | Significant absorption and substantial metabolism | Poorly absorbed, minor metabolism | Highlights the necessity of specific metabolic activation of the chloroacetamide group for toxicity. | nih.gov |

| Accumulation in Nasal Turbinates | Observed | Not observed | Links tissue-specific accumulation to the mechanism of site-specific carcinogenicity. | nih.gov |

| Induction of Preneoplastic Changes | Induces characteristic changes in target tissues | Does not induce preneoplastic changes | Confirms that the ESA metabolite does not share the same oncogenic mechanism as the parent compound. | oup.comnih.gov |

| Genotoxicity | Weakly positive in some assays at high concentrations | No mutagenic activity observed | Supports a non-genotoxic, threshold-sensitive mechanism for the parent compound's tumorigenicity. | epa.gov |

Mechanistic Investigations of Methoxymethyl Ethanesulfonate Reactions

Reaction Kinetics and Thermodynamic Studies

The rate at which methoxymethyl ethanesulfonate (B1225610) reacts is a critical aspect of understanding its chemical behavior. Reaction kinetics studies focus on measuring reaction rates and how they are affected by variables such as concentration, temperature, and solvent. For instance, the hydrolysis of related methoxymethyl compounds has been shown to follow pseudo-first-order kinetics. oup.com

Thermodynamic studies, on the other hand, provide insight into the energy changes that occur during a reaction, determining the position of equilibrium and the feasibility of a reaction. The stability of intermediates and transition states, which are central to thermodynamic considerations, plays a significant role in dictating the preferred reaction pathway. For example, the formation of a stable carbocation intermediate would be thermodynamically favorable and would steer the reaction towards an S"N"1-type mechanism. ucalgary.ca

Interactive Table: Factors Influencing Reaction Kinetics of Methoxymethyl Ethanesulfonate

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Concentration of Substrate | Increases | Higher concentration leads to more frequent molecular collisions. |

| Concentration of Nucleophile | Depends on mechanism (increases for S"N"2, no effect for S"N"1) | In S"N"2, the nucleophile is involved in the rate-determining step. organicchemistrytutor.com |

| Temperature | Increases | Provides molecules with the necessary activation energy to react. mt.com |

| Solvent Polarity | Depends on mechanism | Polar protic solvents stabilize carbocations in S"N"1, while polar aprotic solvents are favored for S"N"2. ucalgary.caorganicchemistrytutor.com |

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of bond-breaking and bond-forming events is fundamental to elucidating the reaction mechanism. For this compound, several pathways, including nucleophilic substitution, elimination, and radical-mediated reactions, are plausible.

Nucleophilic substitution is a cornerstone of organic chemistry, and this compound can undergo both S"N"1 and S"N"2 reactions. colostate.eduiitk.ac.in

S"N"1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. visualizeorgchem.comchemistrysteps.com The rate of an S"N"1 reaction is dependent only on the concentration of the substrate. ucalgary.ca The methoxymethyl group can potentially stabilize an adjacent carbocation through resonance, making the S"N"1 pathway a viable option. The stability of the carbocation is a key factor in the feasibility of this pathway. ucalgary.ca

S"N"2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. organicchemistrytutor.com The rate of an S"N"2 reaction is dependent on the concentrations of both the substrate and the nucleophile. organicchemistrytutor.com Steric hindrance around the reaction center is a major factor influencing S"N"2 reactions; less hindered substrates react faster. libretexts.org The methoxymethyl group, while not exceptionally bulky, can influence the accessibility of the electrophilic carbon.

In addition to substitution, this compound can also undergo elimination reactions to form alkenes. The specific mechanism (E1, E2, or E1cB) will depend on the reaction conditions, including the nature of the base and the solvent.

E1 (Elimination Unimolecular): Similar to the S"N"1 reaction, the E1 mechanism is a two-step process that proceeds through a carbocation intermediate. It often competes with the S"N"1 reaction.

E2 (Elimination Bimolecular): This is a one-step, concerted mechanism where a base removes a proton, and the leaving group departs simultaneously.

E1cB (Elimination Unimolecular Conjugate Base): This two-step mechanism involves the formation of a carbanion intermediate, which then expels the leaving group. This pathway is favored when the α-proton is particularly acidic.

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orgnumberanalytics.com While less common than ionic pathways for this type of substrate, radical-mediated reactions involving the methoxymethyl group are possible. For example, hydrogen abstraction from the methoxymethyl group can lead to the formation of a methoxymethyl radical. researchgate.net These radicals can then participate in a variety of transformations, including additions and rearrangements. acs.orgrsc.org

Role of the Methoxymethyl Group in Reaction Directionality and Selectivity

The methoxymethyl (MOM) group is not merely a passive spectator in these reactions. fiveable.me It can exert significant directing effects, influencing both the regioselectivity and stereoselectivity of a reaction. For instance, the oxygen atom of the methoxymethyl group can act as an internal nucleophile or a directing group in certain metal-catalyzed reactions. nih.gov It has been observed to influence regioselectivity in cyclization reactions, favoring the formation of specific ring sizes. nih.gov The electronic properties of the MOM group, being an electron-donating group through resonance, can also stabilize adjacent positive charges, thereby influencing the reaction pathway.

Catalytic Influences on this compound Transformations

Catalysts can profoundly alter the rate and outcome of reactions involving this compound by providing an alternative reaction pathway with a lower activation energy. uobabylon.edu.iq

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atoms of the ethanesulfonate or the methoxymethyl group, making the leaving group even better or activating the substrate towards nucleophilic attack. wikipedia.org For example, lanthanide Lewis acids have been used to control the selectivity of epoxide-opening cascades directed by methoxymethyl groups. core.ac.uk

Base Catalysis: In elimination reactions, the choice of base is crucial in determining the reaction pathway (E1, E2, or E1cB). google.com Strong, non-nucleophilic bases will favor elimination over substitution.

Transition Metal Catalysis: Transition metals can catalyze a wide range of transformations, including cross-coupling and C-H activation reactions. While specific examples for this compound are not abundant in the literature, the principles of transition metal catalysis would certainly apply. nih.govrsc.org For instance, palladium catalysts are known to be effective in a variety of cross-coupling reactions. nih.gov

Theoretical and Computational Studies on Methoxymethyl Ethanesulfonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For methoxymethyl ethanesulfonate (B1225610), these calculations would provide a deep understanding of its electron distribution, which is key to its reactivity and physical properties.

Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine the molecule's electronic structure. These calculations solve approximations of the Schrödinger equation to yield the molecular orbitals and their corresponding energy levels. A primary output of these studies is the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher reactivity.

Electron density mapping would reveal the electron-rich and electron-deficient regions of methoxymethyl ethanesulfonate. This information is crucial for predicting how the molecule will interact with other chemical species. Furthermore, these calculations would provide optimized molecular geometry, including bond lengths and angles, offering a precise three-dimensional picture of the molecule.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and their associated energy changes. For this compound, this would involve simulating its potential reactions, such as hydrolysis or nucleophilic substitution.

By mapping the potential energy surface, computational chemists can identify transition states, which are the energy maxima along a reaction coordinate, and intermediates. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Methods such as the Intrinsic Reaction Coordinate (IRC) are used to confirm that a calculated transition state connects the desired reactants and products.

These models can also assess the thermodynamics of a reaction by calculating the change in enthalpy and Gibbs free energy. This information helps to predict whether a reaction is favorable and to what extent it will proceed. For a compound like this compound, understanding its decomposition pathways and the energetics involved would be of significant interest.

Prediction of Chemical Reactivity and Stability

Theoretical calculations can provide quantitative predictions of a molecule's reactivity and stability. For this compound, various reactivity descriptors derived from quantum chemical calculations would be used to gauge its chemical behavior.

Key descriptors include electrophilicity and nucleophilicity indices, which predict how the molecule will behave as an electron acceptor or donor, respectively. The chemical hardness and softness, derived from the HOMO-LUMO gap, also provide insight into the molecule's resistance to changes in its electron distribution. A harder molecule is generally less reactive.

Computational models can also predict stability by comparing the energy of this compound to that of its potential isomers or decomposition products. Thermodynamic calculations can determine its relative stability under different conditions. Machine learning approaches are also increasingly being used to predict chemical reactivity based on large datasets of known reactions.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior. For this compound, MD simulations would be employed to explore its conformational landscape.

By simulating the molecule's movements, researchers can identify the different spatial arrangements of its atoms (conformers) and the energy barriers between them. This is particularly relevant for flexible molecules like this compound, which has several rotatable bonds. The results of a conformational analysis would reveal the most stable conformers and their relative populations at a given temperature.

Principal Component Analysis (PCA) can be applied to the trajectories from MD simulations to identify the dominant modes of motion within the molecule. This can help to understand how the molecule's shape fluctuates and how these fluctuations might influence its reactivity and interactions with other molecules.

Advanced Analytical Research Techniques for Methoxymethyl Ethanesulfonate

Chromatographic Separation Methodologies

Chromatographic techniques are essential for separating Methoxymethyl ethanesulfonate (B1225610) from complex mixtures, a critical step for accurate quantification and identification. The choice of method depends on the sample matrix and the required sensitivity.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of sulfonate esters like Methoxymethyl ethanesulfonate. This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

The process begins with the introduction of the sample into a liquid chromatograph. For polar compounds such as ethanesulfonates, a hydrophilic interaction liquid chromatography (HILIC) column can be employed to separate the analyte from the sample matrix. shodexhplc.comsci-hub.se Alternatively, reversed-phase chromatography is commonly used. waters.com The separated components then enter the mass spectrometer.

Ionization is a critical step. While electrospray ionization (ESI) can be used, it may lead to the formation of various adduct ions ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺), which can diminish sensitivity and reproducibility for sulfonate esters. nih.gov Atmospheric pressure chemical ionization (APCI) has been shown to be a more robust technique for this class of compounds, often operating in negative ion mode to produce stable precursor ions that are ideal for quantification. nih.gov In selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions are monitored, providing excellent precision and very low limits of detection, often in the nanogram-per-milliliter range. nih.gov This high degree of selectivity minimizes interference from the sample matrix, which is a significant advantage in trace analysis. sci-hub.se

Gas Chromatography with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. veeprho.com However, direct analysis of sulfonate esters like this compound can be challenging due to their polarity and relatively high boiling points. sci-hub.senih.gov These properties can lead to poor chromatographic peak shape and thermal degradation in the hot GC injector. sci-hub.se

To overcome these limitations, derivatization is often employed. weber.hu This process chemically modifies the analyte to increase its volatility and thermal stability. For sulfonate esters, derivatization can be performed using various reagents to create a species more amenable to GC analysis. sci-hub.seresearchgate.netnih.gov For instance, some methods convert alkyl sulfonates into more volatile derivatives that can be readily separated on a standard capillary column, such as an Agilent HP-5 MS. veeprho.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification and quantification. rroij.com GC coupled with tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers enhanced selectivity and sensitivity, making it suitable for trace-level determination of these compounds in complex matrices. sci-hub.sesci-hub.se

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | Agilent HP-5 MS or similar | Separation of analytes |

| Injection Mode | Split/Splitless | Introduction of sample |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying sample through column |

| Ionization Mode | Electron Ionization (EI) | Fragmentation of molecules for mass analysis |

| Detection Mode | MRM (MS/MS) | Selective and sensitive quantification |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foundational separation technique within LC-MS and can also be used as a standalone method with other detectors, such as ultraviolet (UV) detectors. nih.gov The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For a polar compound like this compound, several HPLC strategies can be considered.

Reversed-Phase (RP) HPLC : This is the most common mode, typically using a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile or water/methanol (B129727) mixture). While effective for many compounds, highly polar analytes can sometimes have insufficient retention.

Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is ideal for highly polar compounds that are poorly retained in reversed-phase systems. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. sci-hub.se

When coupled with a UV detector, HPLC can be a robust method for quantification, especially if the analyte possesses a chromophore. For sulfonate esters that lack a strong chromophore, derivatization with a UV-active agent may be necessary to achieve the desired sensitivity. nih.gov The choice of column, mobile phase composition, and detector is optimized to achieve sufficient resolution from other components in the sample. waters.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification of a compound's molecular structure. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the atomic connectivity and functional groups within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules. It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For this compound (CH₃-O-CH₂-O-SO₂-CH₂-CH₃), ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The ethyl group would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The methoxymethyl group would show a singlet for the methoxy (B1213986) (CH₃O) protons and another singlet for the methylene (OCH₂O) protons. The chemical shift of the OCH₂O protons is characteristically downfield, typically around 4.6 ppm. thieme-connect.de

¹³C NMR: The carbon-13 NMR spectrum would display a separate peak for each carbon atom in a unique electronic environment. The carbon of the OCH₂O group is notably deshielded and appears at a chemical shift of approximately 96 ppm. thieme-connect.de The methoxy carbon (CH₃O) appears around 55-59 ppm. thieme-connect.dedocbrown.info The two carbons of the ethyl group would also have characteristic chemical shifts.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | CH₃-CH₂-SO₂ | ~1.4 | Triplet |

| ¹H | CH₃-CH₂-SO₂ | ~3.2 | Quartet |

| ¹H | CH₃-O-CH₂ | ~3.3 | Singlet |

| ¹H | O-CH₂-O | ~4.6 | Singlet |

| ¹³C | CH₃-CH₂-SO₂ | ~8 | N/A |

| ¹³C | CH₃-CH₂-SO₂ | ~48 | N/A |

| ¹³C | CH₃-O-CH₂ | ~55 | N/A |

| ¹³C | O-CH₂-O | ~96 | N/A |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by passing infrared radiation through a sample and measuring which frequencies are absorbed. The absorbed energy corresponds to the vibrational frequencies of the covalent bonds within the molecule.

For this compound, the IR spectrum would be dominated by strong absorptions from the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic and appear as strong peaks in the spectrum. libretexts.orgscribd.com Additionally, the C-O ether linkages and C-H bonds will show distinct absorption bands.

| Bond | Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O | Sulfonate | 1372–1335 | Strong |

| S=O | Sulfonate | 1195–1168 | Strong |

| C-O | Ether | 1150–1085 | Strong |

| C-H | Alkane | 2960–2850 | Medium-Strong |

The combination of these chromatographic and spectroscopic techniques provides a comprehensive analytical toolkit for the separation, identification, and structural confirmation of this compound, ensuring high confidence in research findings and quality assessment.

Mass Spectrometry Variants (ESI-HRMS, MALDI-IMS)

Modern mass spectrometry encompasses a variety of ionization techniques and analyzers that provide high resolution and mass accuracy, which are essential for the unambiguous identification of small molecules like this compound.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique that is well-suited for polar molecules, making it a primary choice for analyzing this compound. When coupled with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) system, ESI-HRMS provides highly accurate mass measurements. wikipedia.orgchemrxiv.org This allows for the determination of the elemental composition of the parent ion and its fragments, greatly enhancing confidence in identification. researchgate.net For this compound (C4H10O4S, monoisotopic mass: 154.0300 u), HRMS can distinguish it from other isobaric (same nominal mass) interferences. epa.gov The technique is typically paired with liquid chromatography (LC) for the separation of analytes prior to detection. chemrxiv.org Analysis can be performed in both positive and negative ion modes to maximize sensitivity and obtain comprehensive structural information. diva-portal.org

Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS): MALDI is another soft ionization technique, predominantly used for analyzing large biomolecules, but its application extends to small molecules as well. illinois.eduhtximaging.com In MALDI-IMS, a laser is rastered across a sample that has been coated with a matrix material, generating a spatial distribution map of detectable analytes. illinois.edu This technique could be employed to visualize the distribution of this compound in tissue sections or on other surfaces without the need for chemical labeling. thermofisher.com While challenges exist for small molecule imaging due to potential interference from the matrix itself, the selection of an appropriate matrix and high-resolution instrumentation can overcome these limitations. thermofisher.comcovalx.com MALDI-IMS provides invaluable spatial context in biological or material science studies. illinois.edu

| Parameter | ESI-HRMS | MALDI-IMS |

|---|---|---|

| Primary Application | Quantitative and qualitative analysis of liquid samples; coupled with LC for separation. | Spatially-resolved analysis (imaging) of analytes in solid samples (e.g., tissues). illinois.eduthermofisher.com |

| Ionization Type | Soft ionization from solution phase. wikipedia.org | Soft ionization from solid phase (co-crystallized with a matrix). htximaging.com |

| Sample Throughput | High, especially with modern autosamplers. | Lower, as it involves sample coating and rastering over an area. |

| Key Advantage | Excellent for quantification, high mass accuracy, and structural elucidation of compounds in complex mixtures. chemrxiv.orgresearchgate.net | Provides spatial distribution information, revealing localization of the compound. illinois.edu |

| Potential Challenge | Ion suppression or enhancement from matrix effects. diva-portal.org | Potential for matrix interference in the low mass range; requires specific sample preparation. covalx.com |

Sample Preparation and Enrichment Strategies in Environmental and Synthetic Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection. labrulez.com The choice of strategy depends heavily on the nature of the sample matrix.

Environmental Matrices (e.g., Water, Soil): For environmental samples, where the analyte is likely present at trace concentrations, an enrichment step is essential. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for preparing water samples. nih.gov For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) might be effective if the compound exhibits sufficient non-polar character. However, polar-functionalized or mixed-mode polymeric sorbents are often better suited for capturing highly polar analytes from aqueous solutions. researchgate.net The process involves passing the water sample through an SPE cartridge, where the analyte is retained. Interfering salts and very polar impurities are washed away, and the analyte is then eluted with a small volume of an organic solvent, achieving concentration. nih.govresearchgate.net

Dispersive Solid-Phase Extraction (d-SPME): Often used as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), d-SPME involves adding the sorbent directly to the sample extract. researchgate.net This allows for rapid removal of matrix components like pigments and lipids from complex extracts, such as those derived from soil.

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): For solid matrices like soil, PLE uses elevated temperatures and pressures to extract analytes efficiently with reduced solvent volumes compared to traditional methods like Soxhlet extraction.

Synthetic Matrices (e.g., Reaction Mixtures): In a synthetic chemistry context, the goal of sample preparation is often to remove reagents, catalysts, and byproducts to isolate the target compound for analysis.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous phase and an organic solvent). It can be used to remove water-soluble impurities or to extract the product from the reaction mixture.

Flash Chromatography: For purification of larger quantities of a synthesized compound, flash chromatography using a silica (B1680970) or reversed-phase column is standard practice to isolate the product with high purity.

Simple Dilution ("Dilute-and-Shoot"): If the concentration of this compound in the synthetic mixture is high and the matrix is relatively clean, a simple dilution with an appropriate solvent may be all that is needed before injection into an LC-MS system. icpms.com This approach is fast but susceptible to matrix effects.

| Technique | Matrix Type | Principle | Primary Goal |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Environmental (Water) | Analyte is retained on a solid sorbent while the sample matrix passes through. nih.gov | Concentration and Cleanup. researchgate.net |

| Pressurized Liquid Extraction (PLE) | Environmental (Soil) | Extraction with solvents at elevated temperature and pressure. | Efficient extraction from a solid matrix. |

| Liquid-Liquid Extraction (LLE) | Synthetic | Partitioning of analyte between two immiscible liquid phases. | Cleanup and Isolation. |

| "Dilute-and-Shoot" | Synthetic (High Conc.) | Reducing analyte and matrix concentration by dilution. icpms.com | Rapid Sample Preparation. |

Development and Validation of Quantitative Analytical Methods

Once a suitable analytical technique and sample preparation strategy are in place, a quantitative method must be developed and rigorously validated to ensure that the results are reliable, reproducible, and accurate. longdom.orgeuropa.eu Method validation is performed according to guidelines from bodies such as the International Council on Harmonisation (ICH). longdom.orgafricanjournalofbiomedicalresearch.com

The key validation parameters for a quantitative method for this compound are:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. africanjournalofbiomedicalresearch.com In LC-MS/MS, this is typically achieved by monitoring specific precursor-to-product ion transitions. researchgate.net

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing standards at several concentrations, and a linear regression analysis is performed. pharmanueva.com

Accuracy: The closeness of test results obtained by the method to the true value. It is typically assessed by analyzing samples spiked with a known amount of the analyte (spike recovery). eurl-pesticides.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). africanjournalofbiomedicalresearch.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eupharmanueva.com The LOQ is often established as the lowest point on the calibration curve. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). longdom.org This provides an indication of its reliability during normal usage.

Matrix Effect: When using mass spectrometry, it is crucial to evaluate how co-eluting components from the matrix affect the ionization of the analyte, potentially causing suppression or enhancement of the signal. eurl-pesticides.eu This is often assessed by comparing the response of the analyte in a pure solvent to its response in a matrix extract.

| Parameter | Typical Assessment | Common Acceptance Criterion |

|---|---|---|

| Linearity | Analysis of 5-8 calibration standards. | Coefficient of determination (r²) ≥ 0.99 |

| Accuracy | Spike recovery at 3 concentration levels (low, mid, high). | Mean recovery within 80-120% (may vary by concentration). eurl-pesticides.eu |

| Precision (RSD) | Intra- and inter-day analysis of quality control samples. | RSD ≤ 15% (≤ 20% at LOQ). pharmanueva.com |

| Limit of Quantification (LOQ) | Lowest concentration meeting accuracy and precision criteria. europa.eu | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |

| Specificity | Analysis of blank matrix; comparison of ion ratios. | No significant interfering peaks at the analyte's retention time. |

| Robustness | Varying parameters like flow rate, mobile phase composition. longdom.org | Results remain within system suitability limits. |

Chemical Applications and Environmental Transformation of Methoxymethyl Ethanesulfonate

Function as an Intermediate in Organic Synthesis Pathways

Methoxymethyl ethanesulfonate (B1225610) serves as a valuable intermediate in various organic synthesis pathways. Ethanesulfonic acid and its derivatives are utilized in the industrial manufacturing of other chemical substances. atamanchemicals.com For instance, they can act as precursors or synthetic intermediates for a range of compounds, including plastics, pesticides, pharmaceuticals, and dyes. atamanchemicals.com

The methoxymethyl group, in particular, is significant in synthesis. For example, methoxymethyl-substituted epoxides are used in cascade reactions to synthesize ladder polyethers, where the methoxymethyl group can influence the stereoselectivity of the reaction. nih.gov Additionally, tributyl[(methoxymethoxy)methyl]stannane (B30004) is a versatile reagent used for protecting alcohols as methoxymethyl (MOM) ethers and for creating 1,2-diols, acting as a hydroxymethyl anion equivalent in these processes. enamine.net

Role as an Alkylating Agent in Chemical Transformations (e.g., Methoxymethyl Methanesulfonate)

Methoxymethyl ethanesulfonate belongs to the class of alkylating agents, which are reactive compounds that introduce an alkyl group into a molecule. googleapis.comvedantu.com A closely related and well-studied compound, methoxymethyl methanesulfonate (B1217627), exemplifies the reactivity of such agents. google.com Alkylating agents like methoxymethyl methanesulfonate are utilized in various chemical reactions, including the N-alkoxyalkylation of ureides, which are a class of organic compounds. google.com

The alkylating capability of these compounds stems from the sulfonate group being a good leaving group, facilitating the transfer of the methoxymethyl group to a nucleophile. sit.edu.cn For example, methoxymethyl methanesulfonate has been identified as an agent for alkylating some alcohols and amines. google.com It's important to note that while effective, some alkylating agents can be highly toxic and require careful handling. google.com

Environmental Fate and Degradation Pathways of Related Ethanesulfonate Compounds

The environmental behavior of ethanesulfonate compounds, which are structurally related to this compound, has been a subject of significant research, particularly in the context of herbicide degradation.

Formation as Microbiological Transformation Products

Several chloroacetamide herbicides are known to break down in the environment to form ethanesulfonate metabolites. acs.org This transformation is often a result of microbial activity in the soil. acs.orgacs.org For instance, the herbicide metazachlor (B166288) is converted in soil to an ethanesulfonate metabolite. acs.org Similarly, the herbicide dimethenamid (B1670659) degrades in soil to form dimethenamid ethanesulfonic acid as a major transformation product. regulations.gov Dichloroacetamide safeners, which are used in conjunction with herbicides, can also undergo microbial biotransformation to produce sulfur-containing products. acs.org

Occurrence and Distribution in Environmental Compartments

Due to their formation from widely used agricultural chemicals, ethanesulfonate metabolites are frequently detected in the environment. For example, metolachlor (B1676510) ethanesulfonic acid (ESA) is one of the most common organic compounds found in groundwater. researchgate.net These metabolites are often more water-soluble than their parent compounds, which affects their transport and distribution in the environment. ontosight.ai The increased water solubility can lead to their presence in both surface and groundwater. acs.org For example, dimethenamid and its ethanesulfonate degradate have been detected in numerous surface water samples. regulations.gov

Abiotic and Biotic Degradation Mechanisms

Both abiotic (non-biological) and biotic (biological) processes contribute to the degradation of ethanesulfonate compounds in the environment. up.ptencyclopedia.pub

Biotic degradation is primarily carried out by microorganisms. up.pt Bacteria have been isolated that can break down the ethanesulfonate metabolite of metazachlor, using the sulfur from the sulfonate group for growth. acs.orgacs.org This process involves the removal of the sulfonate group, a process known as desulfonation. acs.org The rate of microbial degradation can be influenced by environmental factors such as temperature and soil moisture. researchgate.net

Abiotic degradation involves processes like photolysis (breakdown by light) and hydrolysis (reaction with water). up.pt While generally slower than biotic degradation, abiotic processes can be significant for some compounds. nih.govnih.gov For instance, the degradation of certain chlorinated compounds can be influenced by abiotic factors. nih.gov

Inorganic Material Intercalation Studies (e.g., in Layered Double Hydroxides)

The intercalation of anions into layered double hydroxides (LDHs) is an area of active research with potential applications in catalysis, adsorption, and the creation of nanocomposite materials. cas.czrsc.org Ethanesulfonate and related sulfonate anions have been successfully intercalated into the structure of LDHs. scirp.orgscirp.org

In a specific study, methanesulfonate and ethanesulfonate anions were intercalated into a lithium-aluminum LDH. scirp.orgscirp.org This was achieved through an anion exchange process where the chloride anions in the precursor LDH were replaced by the sulfonate anions. scirp.orgscirp.org The successful intercalation was confirmed by X-ray diffraction, which showed an increase in the interlayer spacing of the LDH. scirp.org The thermal behavior of these intercalated materials was also investigated. scirp.org Such studies are crucial for developing new hybrid materials with tailored properties. cas.cz

Emerging Research Areas and Future Directions for Methoxymethyl Ethanesulfonate

Development of Novel Synthetic Routes and Protecting Group Strategies

The synthesis of sulfonate esters is a cornerstone of organic chemistry, and the development of new methodologies continues to be an active area of research. Traditional methods for the synthesis of sulfonate esters often involve the reaction of an alcohol with a sulfonyl chloride in the presence of a base. In the context of Methoxymethyl ethanesulfonate (B1225610), this would involve the reaction of methoxymethanol (B1221974) with ethanesulfonyl chloride.

Emerging research in this area is focused on the development of more efficient, selective, and environmentally benign synthetic methods. One promising approach is the use of ionic liquids as both solvents and reagents in nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org These reactions can proceed under mild conditions without the need for additional solvents or activating reagents, and the ionic liquids can often be recycled, contributing to a greener chemical process. organic-chemistry.org

Another area of innovation is the development of catalytic methods for the synthesis of sulfonate esters. For instance, a copper-catalyzed multicomponent cascade reaction has been developed for the synthesis of sulfonic esters from an SO2 surrogate, an alcohol, and an aryl diazonium tetrafluoroborate. researchgate.net Such methods offer the potential for greater efficiency and a broader substrate scope.

The methoxymethyl (MOM) group is a widely used protecting group for alcohols in organic synthesis due to its stability under a range of conditions and its relatively straightforward removal. total-synthesis.comadichemistry.comchemistrytalk.orgwikipedia.org The development of new protecting group strategies often involves finding milder and more selective conditions for both the introduction and removal of the protecting group. For the MOM group, this includes exploring alternatives to the traditional use of chloromethyl methyl ether, which is a known carcinogen. wikipedia.org

| Reagent/Catalyst | Description | Potential Advantage |

| Ionic Liquids (e.g., [bmim][X]) | Act as both solvent and nucleophilic reagent in substitution reactions. organic-chemistry.org | Environmentally attractive, recyclable, no additional solvents needed. organic-chemistry.org |

| Copper Catalysts | Used in multicomponent cascade reactions to form sulfonic esters. researchgate.net | High efficiency, broad substrate scope. researchgate.net |

| Dimethyl Sulfite (DMS) / Diethyl Sulfite (DES) | Used as alkoxysulfonylation reagents for direct synthesis of sulfonic esters. researchgate.net | Operationally simple, scalable, no need for expensive catalysts or solvents. researchgate.net |

Advanced Mechanistic Probes for Complex Chemical Systems

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. Chemical probes are molecules designed to investigate the intricate details of a reaction pathway. While there is no specific literature detailing the use of Methoxymethyl ethanesulfonate as a mechanistic probe, its structure suggests potential applications in this area.

Alkyl sulfonates are known alkylating agents, meaning they can transfer an alkyl group to a nucleophile. wikipedia.orgdrugs.com This reactivity is central to their use in various chemical and biological contexts. The methoxymethyl group in this compound could act as a reporter group in mechanistic studies. For example, by using isotopically labeled methoxymethyl groups (e.g., with ¹³C or ¹⁴C), researchers could track the fate of this group during a reaction, providing insights into bond-forming and bond-breaking steps.

Furthermore, the hydrolysis of sulfonate esters has been a subject of mechanistic debate, with evidence supporting both stepwise and concerted pathways. acs.org A molecule like this compound could be synthesized with specific isotopic labels in the ethanesulfonate or methoxymethyl moieties to probe the transition state structure and the nature of the intermediates in such reactions.

Innovation in High-Throughput Analytical Techniques

The demand for faster and more efficient analysis of chemical compounds has led to the development of high-throughput analytical techniques. These methods are crucial in areas such as drug discovery, materials science, and environmental monitoring. For a compound like this compound, and sulfonate esters in general, a variety of advanced analytical methods can be employed.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the separation and identification of sulfonate esters. researchgate.net Innovations in this area include the use of novel stationary phases and ionization techniques to improve sensitivity and resolution. High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of sulfonated compounds. researchgate.net

For high-throughput screening, techniques like flow chemistry and automated synthesis platforms can be integrated with rapid analytical methods. Direct analysis in real time (DART) mass spectrometry and other ambient ionization techniques allow for the rapid analysis of samples with minimal preparation, making them suitable for high-throughput workflows.

| Analytical Technique | Application for Sulfonate Esters | Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of sulfonate esters and their metabolites. researchgate.net | High sensitivity, structural information. |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purification of sulfonated compounds. researchgate.net | Robust, versatile. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or degradation products. | High resolution, established libraries for identification. |

| Direct Analysis in Real Time (DART)-MS | Rapid screening of reaction mixtures or environmental samples. | Minimal sample preparation, high speed. |

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the design of chemical processes to minimize their environmental impact. figshare.comacs.org This includes the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals.

In the context of this compound synthesis, green chemistry approaches would focus on several key areas. The use of greener solvents is a primary consideration. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. acs.org The development of solvent-free reaction conditions is another important goal. figshare.com

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. researchgate.net The development of recyclable catalysts is a particularly active area of research.

The synthesis of sulfonate esters has been explored using greener protocols. For example, a facile and green protocol for nucleophilic substitution reactions of sulfonate esters has been developed using recyclable ionic liquids. organic-chemistry.org Another approach involves the synthesis of β-sulfonyl esters from sulfonyl hydrazides and acrylic esters under solvent-free conditions. figshare.com

Interdisciplinary Research at the Interface of Chemistry and Environmental Science

The intersection of chemistry and environmental science is a critical area of research for understanding the fate and impact of chemicals in the environment. Sulfonate esters, as a class of compounds, are relevant to this field due to their potential presence in industrial wastewater and their subsequent environmental fate.

The environmental behavior of alkyl sulfonates is influenced by their structure, including the length of the alkyl chain. researchgate.netnih.gov Research in this area investigates their biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms. researchgate.netwikipedia.orgnih.gov For this compound, studies would be needed to determine its persistence in soil and water, its potential for long-range transport, and its effects on various ecosystems.

Interdisciplinary research involving analytical chemists, environmental scientists, and toxicologists is essential for a comprehensive understanding of the environmental impact of such compounds. This includes developing sensitive analytical methods to detect low concentrations in environmental matrices and conducting toxicological studies to assess potential risks to human health and the environment. nih.gov

Q & A

Q. What are the critical safety protocols for handling Methoxymethyl ethanesulfonate in laboratory settings?

this compound requires stringent safety measures due to its potential hazards. Key protocols include:

- Respiratory protection : Use NIOSH/MSHA-approved respirators or vapor respirators in poorly ventilated areas .

- Skin and eye protection : Wear chemically resistant gloves (e.g., nitrile), safety goggles, and full-body protective clothing to avoid direct contact .

- Storage : Keep containers tightly sealed in cool, dark environments, away from oxidizing agents .

- First-aid measures : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation or ingestion .

Q. What analytical methods are recommended for characterizing this compound purity and structure?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for identifying purity and detecting degradation products, especially when coupled with isotopic labeling or derivatization techniques .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and assess synthetic yield .

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns with UV detection (λ = 210–230 nm) .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Controlled degradation studies : Expose the compound to UV light, humidity (40–90% RH), and pH gradients (2–12) while monitoring decomposition via HPLC or GC-MS .

- Kinetic analysis : Calculate degradation rate constants () using first-order models and identify half-life () under each condition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported degradation kinetics of this compound across studies?

- Source analysis : Compare experimental variables such as temperature, solvent systems (e.g., aqueous vs. organic), and analytical methods (e.g., GC-MS vs. LC-MS) .

- Replication : Conduct parallel experiments under identical conditions to isolate confounding factors like trace metal contamination or light exposure .

- Statistical validation : Apply ANOVA or multivariate regression to assess the significance of observed differences in degradation rates .

Q. What experimental strategies mitigate interference from by-products during the synthesis of this compound?

- Stepwise purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates before final sulfonation .

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect side reactions (e.g., over-alkylation) .

- By-product identification : Characterize impurities via high-resolution mass spectrometry (HRMS) and adjust reaction stoichiometry or catalysts accordingly .

Q. What methodologies are suitable for studying the metabolic fate of this compound in biological systems?

- Radioisotope tracing : Use C-labeled this compound to track uptake and conversion into metabolites like sulfate in model organisms (e.g., Chlorella fusca) .

- Enzyme inhibition assays : Test metabolic pathways using inhibitors of sulfatases or cytochrome P450 enzymes to identify degradation mechanisms .

- Metabolomics : Apply LC-MS/MS to profile metabolites in cellular extracts and correlate degradation products with toxicity endpoints .

Data Interpretation and Reporting

Q. How should researchers handle conflicting data on the environmental persistence of this compound?

-

Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines, weighting results by sample size and methodological rigor 18.

05 文献检索Literature search for meta-analysis02:58 -

Ecotoxicological modeling : Integrate half-life data into QSAR models to predict environmental fate across soil, water, and air compartments .

-

Uncertainty quantification : Report confidence intervals for persistence metrics and highlight gaps (e.g., lack of long-term field studies) .

Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?

- Detailed SOPs : Specify reaction conditions (temperature, solvent purity), equipment calibration, and batch-specific QC data (e.g., NMR spectra) .

- Raw data archiving : Deposit chromatograms, spectral data, and kinetic curves in open-access repositories (e.g., Zenodo) with DOI links .

- Negative controls : Include blank runs and solvent-only samples to validate analytical baselines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.